

# A-Technical-Guide-to-2-(2-Chlorobenzamido)acetic-Acid

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## Compound of Interest

Compound Name: **2-(2-Chlorobenzamido)acetic acid**

Cat. No.: **B131246**

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## Abstract

This technical guide provides a comprehensive overview of **2-(2-Chlorobenzamido)acetic acid**, a key chemical intermediate. It details the compound's chemical identity, including its definitive CAS Number, physicochemical properties, and a validated synthesis protocol. The guide further explores its analytical characterization, applications in research and drug development, and critical safety information. This document is intended to serve as an essential resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both foundational knowledge and practical, field-proven insights.

## Chemical Identity and Structure

**2-(2-Chlorobenzamido)acetic acid**, also known as 2-Chloro Hippuric Acid, is a derivative of glycine where the amino group is acylated with 2-chlorobenzoyl chloride. Its unique structure, featuring a chlorinated aromatic ring coupled to an amino acid moiety, makes it a valuable building block in organic synthesis.

- Chemical Name: **2-(2-Chlorobenzamido)acetic acid**
- Synonym(s): [(2-chlorobenzoyl)amino]acetic acid, 2-Chloro Hippuric Acid
- CAS Number: 16555-60-5 [\[1\]](#) [\[2\]](#)

- Molecular Formula: C<sub>9</sub>H<sub>8</sub>ClNO<sub>3</sub>
- Molecular Weight: 213.62 g/mol
- InChI Key: GVHWTQYNZUNGIA-UHFFFAOYSA-N

## Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application, dictating solubility, stability, and reactivity. The properties of **2-(2-Chlorobenzamido)acetic acid** are summarized below. This data is critical for designing experimental conditions, from reaction solvent selection to purification and storage.

Property	Value	Source(s)
Purity	Typically ≥98%	[2]
Appearance	White to off-white crystalline solid	[3]
Solubility	Soluble in many organic solvents (e.g., ethanol, acetone, ether); limited solubility in water.	[3]
Storage Temperature	Ambient Storage	

## Synthesis Protocol: Schotten-Baumann Reaction

The synthesis of **2-(2-Chlorobenzamido)acetic acid** is reliably achieved via the Schotten-Baumann reaction. This classic method involves the acylation of an amine with an acyl chloride under aqueous alkaline conditions. The causality behind this choice is its high efficiency, operational simplicity, and use of readily available, inexpensive starting materials.[4] The alkaline medium is crucial as it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the glycine nucleophile.

## Materials and Reagents

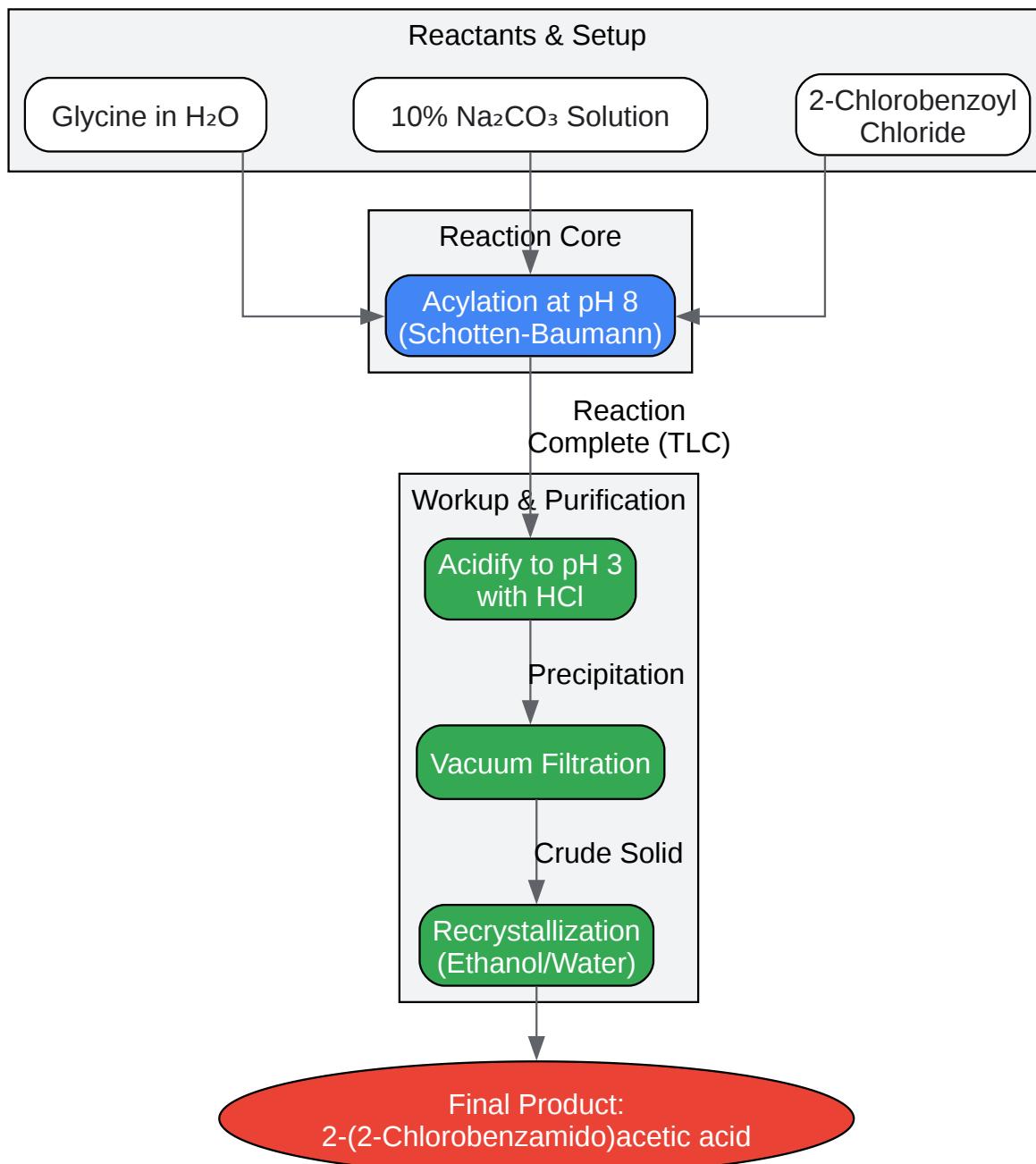
- Glycine
- 2-Chlorobenzoyl chloride
- Sodium Carbonate (10% aqueous solution)
- Hydrochloric Acid (3 N)
- Distilled Water
- Magnetic Stirrer and Stir Bar
- Round-Bottom Flask (RBF)
- pH meter or pH paper

## Step-by-Step Experimental Protocol

- Dissolution of Glycine: In a 100 mL RBF, dissolve 1.0 equivalent of glycine in 25 mL of distilled water.
- pH Adjustment: While stirring, add 10% sodium carbonate solution dropwise until the glycine is fully dissolved and the pH of the solution is maintained at 8.0. This step is self-validating; complete dissolution indicates the formation of the more nucleophilic sodium glycinate salt.
- Acylation: Slowly add 1.0 equivalent of 2-chlorobenzoyl chloride to the reaction mixture. Maintain the temperature below 30°C and continue to add 10% sodium carbonate solution concurrently to keep the pH at 8.0.
- Reaction Monitoring: Allow the reaction to stir for approximately 3-4 hours at room temperature. Monitor the reaction's completion by Thin-Layer Chromatography (TLC), observing the disappearance of the starting materials.
- Product Precipitation: Once the reaction is complete, carefully acidify the mixture with 3 N HCl to a pH of 3. The product, being an insoluble carboxylic acid at this pH, will precipitate out of the solution.

- Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a high-purity final product.

## Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2-(2-Chlorobenzamido)acetic acid**.

## Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, creating a self-validating system of characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR are essential for confirming the molecular structure. The proton NMR spectrum would show characteristic peaks for the aromatic protons, the methylene (-CH<sub>2</sub>-) protons of the glycine backbone, and the amide (N-H) proton.
- Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. Expected characteristic absorptions include a strong carbonyl (C=O) stretch from the amide and carboxylic acid, an N-H stretch from the amide, and C-H stretches from the aromatic ring.
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The analysis should show a molecular ion peak corresponding to the calculated weight of 213.62 g/mol .
- Certificate of Analysis (CoA): Reputable suppliers provide a CoA with every batch, detailing the results of these analytical tests and confirming the product's purity and identity.

## Applications in Research and Drug Development

The true value of **2-(2-Chlorobenzamido)acetic acid** lies in its role as a versatile intermediate in medicinal chemistry and drug discovery.<sup>[5][6]</sup> The presence of the chloro-substituent and the overall benzamide structure are common motifs in pharmacologically active molecules.

- Scaffold for Novel Compounds: The chloroacetyl group in related structures serves as a reactive site for nucleophilic substitution, allowing for the creation of diverse compound libraries for biological screening.<sup>[7]</sup> This facilitates the exploration of structure-activity relationships (SAR).
- Precursor for Active Pharmaceutical Ingredients (APIs): Chloro-containing organic acids are crucial precursors in the synthesis of various APIs, including nonsteroidal anti-inflammatory drugs (NSAIDs).<sup>[8]</sup> The chlorine atom can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.

- Role in Bioactive Molecules: Benzamide derivatives have demonstrated a wide range of biological activities, including potential anti-inflammatory and antimicrobial properties.<sup>[7]</sup> The specific 2-chloro substitution pattern can be critical for binding to biological targets. Over 250 FDA-approved drugs contain chlorine, highlighting its importance in pharmaceutical design.<sup>[5][6]</sup>

## Safety and Handling

Adherence to safety protocols is paramount when handling any chemical intermediate. Based on available safety data for related compounds, appropriate precautions should be taken.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Codes: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).<sup>[9]</sup>
- Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.<sup>[10]</sup>
- Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.<sup>[9][10]</sup>
- Storage: Store in a cool, dry place in a tightly sealed container.<sup>[10]</sup>

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